molecular formula C22H20ClN3O4 B173085 [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid CAS No. 14719-30-3

[5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid

カタログ番号 B173085
CAS番号: 14719-30-3
分子量: 425.9 g/mol
InChIキー: RONLONYAIBUEKT-IBGZPJMESA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. It is a small molecule drug that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for cancer cell survival and proliferation.

作用機序

[5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid targets the TCA cycle enzymes, including pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which are essential for cancer cell metabolism. By inhibiting these enzymes, [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid disrupts the TCA cycle and reduces the production of ATP, leading to the induction of apoptosis in cancer cells. [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid also induces the production of reactive oxygen species (ROS), which further enhances the anticancer activity of the drug.
Biochemical and Physiological Effects:
[5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in preclinical models. [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid has also been shown to enhance the efficacy of chemotherapy and radiation therapy, potentially reducing the side effects of these treatments.

実験室実験の利点と制限

One of the main advantages of [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid is its selective cytotoxicity towards cancer cells, which reduces the risk of toxicity to normal cells. [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid has also been found to have a synergistic effect with other anticancer agents, which could enhance the efficacy of combination therapy. However, the synthesis of [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid is a complex process that requires expertise in organic chemistry and medicinal chemistry. Moreover, the efficacy of [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid in clinical trials is still being evaluated, and further studies are needed to determine its optimal dose and schedule.

将来の方向性

There are several future directions for the research and development of [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid. These include:
1. Further preclinical studies to investigate the mechanism of action and efficacy of [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid in different types of cancer.
2. Clinical trials to evaluate the safety and efficacy of [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid in combination with other anticancer agents.
3. Development of new synthetic methods for the production of [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid, which could reduce the cost and increase the scalability of the drug.
4. Investigation of the potential use of [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid in combination with immunotherapy and other novel cancer therapies.
5. Development of biomarkers to identify patients who are most likely to benefit from [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid therapy.
Conclusion:
In conclusion, [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid is a novel anticancer agent that targets the mitochondrial TCA cycle. It has shown promising results in preclinical and clinical studies, and has the potential to enhance the efficacy of chemotherapy and radiation therapy. Further research is needed to determine the optimal dose and schedule of [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid, as well as its potential use in combination with other anticancer agents.

合成法

The synthesis of [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid involves the reaction of 5-chloro-1H-indole-2-carboxylic acid with N-Fmoc-phenylalanine and N-Boc-3-aminopiperidine in the presence of coupling reagents such as HBTU and DIPEA. The resulting product is then deprotected and cyclized to form the final compound. The synthesis of [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid is a complex process that requires expertise in organic chemistry and medicinal chemistry.

科学的研究の応用

[5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid has been extensively studied in preclinical and clinical trials for its anticancer activity. It has been shown to inhibit the TCA cycle enzymes, leading to the disruption of cancer cell metabolism and induction of apoptosis. [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid has also been found to enhance the efficacy of chemotherapy and radiation therapy in various types of cancer, including pancreatic cancer, leukemia, and lymphoma. Moreover, [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid has been shown to have a synergistic effect with other anticancer agents, such as gemcitabine and cisplatin.

特性

CAS番号

14719-30-3

製品名

[5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid

分子式

C22H20ClN3O4

分子量

425.9 g/mol

IUPAC名

1-[(2S)-2-[(5-chloro-1H-indole-2-carbonyl)amino]-3-phenylpropanoyl]azetidine-3-carboxylic acid

InChI

InChI=1S/C22H20ClN3O4/c23-16-6-7-17-14(9-16)10-18(24-17)20(27)25-19(8-13-4-2-1-3-5-13)21(28)26-11-15(12-26)22(29)30/h1-7,9-10,15,19,24H,8,11-12H2,(H,25,27)(H,29,30)/t19-/m0/s1

InChIキー

RONLONYAIBUEKT-IBGZPJMESA-N

異性体SMILES

C1C(CN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)C(=O)O

SMILES

C1C(CN1C(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)C(=O)O

正規SMILES

C1C(CN1C(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)C(=O)O

同義語

AcetaMide, N-(2-ethylphenyl)-2,2,2-trifluoro-

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。